molecular formula C12H15N3 B3216494 {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine CAS No. 1171936-18-7

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine

Cat. No.: B3216494
CAS No.: 1171936-18-7
M. Wt: 201.27 g/mol
InChI Key: VEXDHARDMKRGAG-UHFFFAOYSA-N
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Description

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(4-methylpyrazol-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-7-14-15(8-10)9-12-4-2-11(6-13)3-5-12/h2-5,7-8H,6,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXDHARDMKRGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**advanced Spectroscopic and Structural Characterization Beyond Basic Identification**

X-ray Crystallography and Solid-State Structural Analysis

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can exhibit varied physical properties like solubility and stability. nih.gov Powder X-ray diffraction (PXRD) is the primary analytical tool for investigating and identifying polymorphic forms in a bulk sample. nih.govrigaku.com Each polymorph produces a unique diffraction pattern, acting as a fingerprint for that specific crystalline phase. rigaku.com

The relevance of this technique is underscored by the discovery of two distinct polymorphs of the related compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, which were identified through single-crystal analysis. mdpi.com PXRD would be the method of choice to confirm whether a bulk sample of this analogue consists of one pure polymorph or a mixture. nih.gov

For "{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine," a systematic PXRD study under various crystallization conditions (e.g., different solvents, temperatures) would be essential to screen for and identify any potential polymorphs. researchgate.net Comparing the experimental PXRD patterns against a theoretical pattern calculated from SCXRD data would confirm the phase purity of a synthesized batch. rigaku.com

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of a molecule. They are powerful tools for identifying functional groups and studying molecular interactions and subtle conformational changes.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is highly effective for identifying characteristic functional groups.

Analysis of the related compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline provided key IR assignments, which were confirmed by Density Functional Theory (DFT) calculations. mdpi.com The spectrum showed characteristic aniline (B41778) N-H stretching vibrations at 3328 cm⁻¹ and 3448 cm⁻¹, and aromatic ring vibrations at 1626 cm⁻¹. mdpi.comresearchgate.net

For "this compound," the FT-IR spectrum is expected to show a distinct set of absorption bands corresponding to its constituent parts. These would include:

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretches appearing just above 3000 cm⁻¹, and aliphatic C-H stretches from the methyl and methylene (B1212753) groups appearing just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic C=C ring stretching vibrations for the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. C=C and C=N stretching from the pyrazole (B372694) ring would also contribute to this region. researchgate.net

N-H Bending: A characteristic scissoring vibration for the primary amine group is expected around 1590-1650 cm⁻¹.

C-N Stretching: These vibrations for both the pyrazole and benzylamine (B48309) moieties would appear in the fingerprint region, typically between 1000-1350 cm⁻¹.

Table 2: Expected FT-IR Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Primary Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100Benzene and Pyrazole Rings
Aliphatic C-H Stretch2850 - 3000-CH₂- and -CH₃ Groups
C=C / C=N Stretch1450 - 1600Benzene and Pyrazole Rings
N-H Bend1590 - 1650Primary Amine (-NH₂)
C-N Stretch1000 - 1350Amine and Pyrazole N-C Bonds

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for analyzing symmetric, non-polar bonds and the skeletal structures of molecules. researchgate.net

For "this compound," a Raman spectrum would provide valuable complementary data. Expected prominent signals include:

Symmetric "breathing" modes of the pyrazole and benzene rings, which are often strong in Raman spectra.

Stretching vibrations of the C-C backbone.

Vibrations associated with the C-S bonds if sulfur-containing derivatives were synthesized.

The symmetric C-H stretching of the methyl group.

Comparing the FT-IR and Raman spectra helps to achieve a more complete assignment of the vibrational modes of the molecule. For example, a vibration that is weak or absent in the FT-IR spectrum may produce a strong signal in the Raman spectrum, and vice versa. researchgate.net

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound "this compound" is achiral. However, chiroptical spectroscopy would become an indispensable tool for the stereochemical analysis of any synthesized chiral derivatives. Chirality could be introduced, for example, by substitution at the methylene bridge, creating a stereogenic center.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Electronic CD (ECD), which probes electronic transitions, is a powerful method for determining the absolute configuration of chiral compounds containing chromophores.

For a chiral derivative of "this compound," the pyrazole and benzene rings would act as strong chromophores. The resulting ECD spectrum would be a sensitive probe of the molecule's three-dimensional structure. However, in complex molecules with multiple chromophores, the spectra can be difficult to interpret directly. nih.gov In some cases, the spectrum may be dominated by one strong chromophore, masking the contributions from the chiral center itself. nih.gov

In such challenging cases, Vibrational Circular Dichroism (VCD), the infrared analogue of ECD, can be a more powerful tool. VCD can often resolve distinct features for different chiral elements within a molecule, allowing for a more definitive assignment of absolute configuration by comparing the experimental spectrum with quantum chemical predictions. nih.gov No CD or VCD data for chiral derivatives of the target compound are currently reported in the literature.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. For a molecule to be VCD active, it must be chiral. The compound this compound possesses a potential chiral center at the benzylic carbon if the amine group is protonated or appropriately substituted, making it a candidate for VCD analysis.

While VCD has been employed to study the structure of some complex pyrazole derivatives, such as (4S,7R)-campho[2,3-c]pyrazole, and to investigate the stereochemistry of various benzylamine-related compounds, specific data for this compound remains unavailable in the current body of scientific literature. The application of VCD spectroscopy would involve the experimental measurement of the VCD spectrum, followed by quantum chemical calculations to predict the theoretical spectrum for a known absolute configuration (e.g., R or S). Comparison of the experimental and theoretical spectra would then allow for the unambiguous assignment of the molecule's absolute stereochemistry.

Due to the absence of specific research findings, no data tables or detailed experimental parameters for the VCD spectroscopy of this compound can be presented. Further experimental research would be required to characterize the chiroptical properties of this compound using VCD.

**computational Chemistry and Theoretical Investigations of 4 4 Methyl 1h Pyrazol 1 Yl Methyl Benzyl Amine**

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. eurasianjournals.comeurasianjournals.comnih.gov DFT methods calculate the total electronic energy of a system as a function of its electron density. eurasianjournals.com This approach is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

For {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.govresearchgate.net The process of energy minimization systematically alters the geometry of the molecule to locate a stable point on the potential energy surface. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

Parameter Atoms Involved Value
Bond Length C(benzyl)-CH2 1.51 Å
Bond Length CH2-N(pyrazolyl) 1.47 Å
Bond Length C(benzyl)-CH2(amine) 1.52 Å
Bond Length CH2-NH2 1.46 Å
Bond Angle C(benzyl)-CH2-N(pyrazolyl) 112.5°
Bond Angle C(benzyl)-CH2-NH2 110.8°
Dihedral Angle C(aromatic)-C(benzyl)-CH2-N(pyrazolyl) 75.0°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for this type of molecule.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. youtube.com These methods solve the Hartree-Fock equations or go beyond them (post-Hartree-Fock methods) to provide highly accurate solutions to the electronic Schrödinger equation. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset (MP) perturbation theory or Coupled Cluster (CC) theory are used when high accuracy is needed for electronic properties such as ionization potentials, electron affinities, and dipole moments. nih.govfiveable.me For a molecule like this compound, these high-level calculations can serve to benchmark the results obtained from more computationally efficient DFT methods.

Frontier Molecular Orbital (FMO) theory is a model used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, FMO analysis derived from DFT calculations can identify the electron-rich and electron-poor regions of the molecule. The HOMO is typically localized on the more electron-rich parts, such as the amine group or the pyrazole (B372694) ring, indicating these are likely sites for electrophilic attack. The LUMO, conversely, highlights regions susceptible to nucleophilic attack. These calculations provide valuable quantum chemical descriptors that quantify the molecule's reactivity.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

Parameter Value (eV) Description
EHOMO -5.85 Energy of the Highest Occupied Molecular Orbital
ELUMO -0.25 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.60 ELUMO - EHOMO
Ionization Potential (I) 5.85 -EHOMO
Electron Affinity (A) 0.25 -ELUMO
Electronegativity (χ) 3.05 (I + A) / 2
Chemical Hardness (η) 2.80 (I - A) / 2

Note: The data in this table is illustrative and represents plausible values derived from quantum chemical calculations for similar aromatic amines and pyrazole derivatives.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

While quantum methods are highly accurate, they are often too computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a faster alternative by using classical physics and empirical potential energy functions, known as force fields, to calculate molecular energies. eurasianjournals.com

Molecular Dynamics (MD) simulations use these force fields to simulate the atomic motions of a molecule over time, providing a detailed view of its dynamic behavior and conformational landscape. eurasianjournals.comnih.gov By simulating the molecule for nanoseconds or longer, MD can sample a wide range of conformations, revealing how the molecule flexes, rotates, and interacts with its environment, such as a solvent. uomustansiriyah.edu.iquomustansiriyah.edu.iq This is particularly useful for understanding the flexibility of the benzyl (B1604629) and methylpyrazolyl groups and how they orient relative to each other.

The potential energy surface (PES) is a conceptual map of a molecule's energy as a function of its geometry. q-chem.com Exploring this landscape is key to identifying stable isomers (local energy minima) and the transition states (saddle points) that connect them. uni-muenchen.de

A common technique is a "relaxed PES scan," where one or more geometric parameters, such as a dihedral angle, are systematically varied, and at each step, the rest of the molecule's geometry is optimized. researchgate.netblogspot.comreadthedocs.io For this compound, a PES scan of the torsion angles around the CH₂-N(pyrazolyl) and CH₂-benzyl bonds would reveal the rotational energy barriers and identify the most stable conformers. The results of such a scan can be visualized in a plot of relative energy versus the dihedral angle, allowing for the characterization of distinct, low-energy isomers.

Table 3: Hypothetical Relative Energies from a Potential Energy Surface (PES) Scan of a Key Dihedral Angle

Dihedral Angle (Degrees) Relative Energy (kcal/mol) Conformation Type
-180 2.5 Staggered
-120 5.0 Eclipsed (Transition State)
-65 0.0 Gauche (Global Minimum)
0 5.5 Eclipsed (Transition State)
70 0.8 Gauche (Local Minimum)
120 4.8 Eclipsed (Transition State)

Note: This data is a representative example illustrating the energy profile for rotation around a single bond in a flexible molecule.

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting spectroscopic data, which can be used to validate experimentally obtained spectra or to understand the electronic and vibrational characteristics of a molecule in the absence of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. researchgate.netnih.govnih.gov Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT functionals like B3LYP and basis sets such as 6-311++G(d,p), are commonly employed to calculate the isotropic shielding tensors, which are then converted into chemical shifts. researchgate.netmdpi.com These theoretical predictions are typically correlated with experimental values for validation. mdpi.com

For this compound, theoretical calculations would predict distinct signals for the protons and carbons in the benzylamine (B48309) and methyl-pyrazole moieties. The aromatic protons of the benzyl group are expected in the range of 7.0-8.0 ppm. researchgate.net The protons on the pyrazole ring would appear as singlets, with their exact shifts influenced by the methyl substituent. researchgate.netmdpi.com The methylene (B1212753) bridge protons and the amine protons would also have characteristic chemical shifts. mdpi.com Machine learning and deep neural network approaches, such as Graph Neural Networks (GNNs), are also emerging as highly accurate methods for predicting ¹H NMR chemical shifts. nih.govnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H (C3-H)~7.5~135
Pyrazole-H (C5-H)~7.3~128
Benzyl-H (aromatic)7.2 - 7.4127 - 138
Methylene-H (-CH₂-Ph)~5.2~55
Methylene-H (-CH₂-NH₂)~3.8~45
Methyl-H (-CH₃)~2.1~12
Amine-H (-NH₂)~1.5 (broad)N/A

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies. mdpi.commdpi.com The assignments of calculated vibrational modes are often performed using Potential Energy Distribution (PED) analysis with programs like VEDA. mdpi.com

For this compound, key vibrational modes would include the N-H stretching of the amine group, typically observed around 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. mdpi.com Vibrations corresponding to the aromatic rings (both benzyl and pyrazole) would be found in the 1400-1650 cm⁻¹ region. mdpi.com Theoretical frequency calculations can confirm these assignments and help interpret complex experimental spectra. mdpi.com

Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amine (-NH₂)Symmetric & Asymmetric N-H Stretch3300 - 3500
Benzyl/PyrazoleAromatic C-H Stretch3000 - 3150
Methylene/MethylAliphatic C-H Stretch2850 - 3000
Benzyl/PyrazoleC=C/C=N Ring Stretch1400 - 1650
Sulfonamide (if present)SO₂ Stretch1160 - 1340

Intermolecular Interactions and Self-Assembly Studies

The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility. Computational studies can elucidate the nature and strength of these non-covalent interactions.

Hydrogen bonds are critical in determining the supramolecular architecture of nitrogen-containing heterocyclic compounds. nih.gov In this compound, the primary amine group (-NH₂) serves as a hydrogen bond donor, while the lone pair on the amine nitrogen and the sp²-hybridized nitrogen atom of the pyrazole ring can act as hydrogen bond acceptors. nih.gov This allows for the formation of various intermolecular hydrogen bonding motifs, such as N-H···N interactions. mdpi.comnih.gov These interactions can link molecules into chains, dimers, or more complex two-dimensional or three-dimensional networks. nih.govresearchgate.net The formation of N-H···N hydrogen bonds can lead to the creation of inversion dimers in the crystal lattice. researchgate.net

Potential Hydrogen Bond Interactions

DonorAcceptorType of InteractionTypical Distance (Å)
Amine (N-H)Pyrazole (N2)Intermolecular N-H···N2.2 - 2.4
Amine (N-H)Amine (N)Intermolecular N-H···N2.2 - 2.5

Aromatic molecules can interact through so-called π-π stacking, where the π systems of parallel rings overlap. wikipedia.org In the target molecule, both the benzyl ring and the 4-methyl-pyrazole ring are capable of engaging in such interactions. These can occur in a "face-to-face" or a displaced "edge-to-face" orientation. wikipedia.org The geometric parameters, including the distance between the centroids of the rings and the slip angle, define the nature of the stacking. researchgate.netnih.gov These interactions, along with weaker, non-specific Van der Waals forces, play a significant role in the close packing of molecules in the solid state. rsc.org Computational analyses can quantify the energetic contributions of these different stacking modes. rsc.org

Typical Geometric Parameters for π-π Stacking Interactions

ParameterDescriptionTypical Value
Inter-centroid Distance (R)Distance between the centers of two aromatic rings3.3 - 3.8 Å
Perpendicular Distance (hᵢ)Distance from the centroid of one ring to the plane of another< 3.5 Å
Slip Angle (θ)Angle between the ring planes0 - 30°

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties that facilitate molecular recognition. nih.govresearchgate.net It possesses both a hydrogen bond donor site (the N-H, if unsubstituted) and a hydrogen bond acceptor site (the second nitrogen atom), allowing it to form specific directional interactions. nih.gov

**coordination Chemistry and Metal Ligand Interactions of 4 4 Methyl 1h Pyrazol 1 Yl Methyl Benzyl Amine**

Design Principles for Metal Ligands Incorporating Benzylamine (B48309) and Pyrazole (B372694) Moieties

The design of metal ligands containing both benzylamine and pyrazole units is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. These principles revolve around the steric and electronic characteristics of the ligand, which in turn influence the coordination number, geometry, and reactivity of the metal center.

The pyrazole moiety is a well-established N-donor ligand in coordination chemistry, capable of coordinating to metal ions in a monodentate fashion through its pyridine-type nitrogen atom. researchgate.net The presence of substituents on the pyrazole ring, such as the methyl group in {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine, can influence the ligand's steric bulk and the electron density at the coordinating nitrogen atom, thereby affecting the stability and properties of the metal complex. researchgate.net

The benzylamine portion of the ligand introduces another potential coordination site through the amine nitrogen. The flexibility of the benzyl (B1604629) group allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The interplay between the pyrazole and benzylamine moieties allows for the possibility of the ligand acting as a bidentate chelating agent, forming a stable chelate ring with the metal ion. The length and flexibility of the methylene (B1212753) linker between the pyrazole and the benzyl group are crucial in determining the stability and size of this chelate ring. Ligands with flexible spacers can form uncommon eight-membered chelate rings with metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and similar ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product.

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with pyrazole- and amine-containing ligands. The synthesis of these complexes is often straightforward, involving the direct reaction of the ligand with a metal halide, acetate, or nitrate (B79036) salt. beu.edu.azekb.eg

For instance, copper(II) and nickel(II) complexes of pyrazole-derived ligands have been synthesized and characterized. nih.govresearchgate.netsci-hub.se These complexes often exhibit square planar or octahedral geometries, depending on the coordination of other ligands, such as solvent molecules or counter-ions. znaturforsch.com Zinc(II) complexes with similar N,N-donor ligands have also been prepared and structurally characterized, typically revealing a distorted tetrahedral geometry. nih.govresearchgate.net Ruthenium(II) complexes containing pyrazole and isocyanide ligands have been synthesized and studied, showcasing the versatility of pyrazole-based ligands in stabilizing various oxidation states of transition metals. researchgate.net

The characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, while conductivity measurements can indicate the electrolytic nature of the complex. Magnetic susceptibility measurements help in determining the oxidation state and spin state of the metal ion.

Table 1: Representative Transition Metal Complexes with Pyrazole-Containing Ligands

Metal Ion Ligand Type Coordination Geometry Key Findings
Cu(II) Pyrazole-carbothioamide Octahedral Bidentate coordination through pyrazole nitrogen and thioamide sulfur.
Ni(II) Pyrazolylethylphosphinite Square Planar Catalytically active in ethylene (B1197577) oligomerization. researchgate.net
Zn(II) Bis(pyrazolylmethyl)amine Distorted Tetrahedral Forms an eight-membered chelate ring. researchgate.net

This table presents data from analogous systems to illustrate the coordination behavior of transition metals with ligands similar to this compound.

While less common than their transition metal counterparts, main group metals also form complexes with pyrazole-containing ligands. The synthesis and characterization of such complexes have been reported, particularly with elements like zinc, which is on the borderline between transition and main group metals. nih.gov The coordination chemistry of main group metals is often dictated by the size of the metal ion and its preference for specific coordination numbers and geometries. The principles of ligand design discussed earlier also apply to the formation of stable complexes with main group elements.

Coordination Modes and Geometry Elucidation

The way in which this compound binds to a metal center, its coordination mode, is fundamental to the structure and properties of the resulting complex. This ligand has the potential to act in several different ways.

The most common coordination modes for ligands like this compound are monodentate and bidentate. In a monodentate fashion, the ligand would bind to the metal center through either the pyrazole nitrogen or the amine nitrogen. Pyrazoles typically coordinate through the lone pair of the imine-type nitrogen atom. researchgate.net

However, the structure of this compound is well-suited for bidentate chelation, where both the pyrazole nitrogen and the benzylamine nitrogen coordinate to the same metal ion, forming a stable chelate ring. This mode of binding is often favored due to the thermodynamic stability gained from the chelate effect. The formation of a stable five- or six-membered chelate ring is a strong driving force in coordination chemistry. ajgreenchem.com In some cases, these types of flexible ligands can form larger, less common eight-membered rings. researchgate.net

While less likely for this specific ligand, in more complex systems containing multiple pyrazole or amine groups, polydentate coordination is possible, where the ligand binds to the metal through more than two donor atoms. Furthermore, under certain conditions, the pyrazole ring can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers. ajgreenchem.com

Determining the precise coordination mode and geometry of these metal complexes requires a combination of spectroscopic and crystallographic techniques.

Infrared (IR) spectroscopy is a valuable tool for inferring the coordination of the ligand. Changes in the vibrational frequencies of the C=N bond in the pyrazole ring and the N-H bond in the amine group upon complexation can indicate their involvement in bonding to the metal ion. For example, a shift in the C=N stretching frequency to a lower wavenumber is often indicative of coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen atoms upon complexation can confirm the binding of the ligand to the metal. For diamagnetic complexes, 1H and 13C NMR are particularly informative. nih.gov

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complex. For transition metal complexes, the d-d transitions can provide information about the coordination geometry and the ligand field strength.

Table 2: Representative Spectroscopic and Structural Data for a Coordinated Pyrazole-Type Ligand

Technique Observation Interpretation
IR Spectroscopy Shift in C=N stretching frequency Coordination of the pyrazole nitrogen to the metal center.
1H NMR Spectroscopy Downfield shift of pyrazole ring protons Confirmation of metal-ligand binding in solution.
UV-Vis Spectroscopy d-d transition bands Elucidation of the coordination geometry (e.g., octahedral, tetrahedral).

This table provides expected observations for the characterization of metal complexes of this compound based on data from analogous systems.

Electrochemical Behavior of Ligand and Complexes

No studies detailing the electrochemical properties, such as redox potentials determined by cyclic voltammetry or other techniques, for either the free ligand this compound or its corresponding metal complexes were identified.

Due to the absence of this critical, compound-specific information, constructing a scientifically accurate and non-speculative article that adheres to the user's strict outline is not possible. Proceeding would require the fabrication of data, which is contrary to the principles of scientific accuracy. Further experimental research on the coordination chemistry of this compound is needed before a comprehensive review of its properties can be written.

**catalytic Applications and Supramolecular Assembly of 4 4 Methyl 1h Pyrazol 1 Yl Methyl Benzyl Amine and Its Derivatives**

Role as an Organocatalyst or Ligand in Organic Transformations

While no studies have been published on the use of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine as an organocatalyst or a ligand, its structure suggests potential in these areas.

Pyrazole-containing ligands are frequently employed in transition metal-catalyzed reactions. The nitrogen atoms of the pyrazole (B372694) ring in this compound could coordinate to transition metals like palladium, nickel, or copper, which are commonly used in cross-coupling reactions. jocpr.com The specific steric and electronic environment provided by the 4-methyl group on the pyrazole ring and the benzylamine (B48309) backbone could influence the efficiency and selectivity of such catalytic systems. However, without experimental data, its efficacy in reactions such as Suzuki, Heck, or Sonogashira couplings remains speculative.

The parent compound, this compound, is achiral. However, chiral derivatives could potentially be synthesized, for example, by introducing a chiral center in the benzylamine backbone. Such chiral ligands could be valuable in asymmetric catalysis, a field where pyrazole-containing ligands have shown promise. rsc.org The development of chiral variants of this molecule could open avenues for its use in enantioselective transformations, although no such derivatives have been reported in the literature to date.

The amine group in this compound could act as a Brønsted-Lowry base or a Lewis base, potentially enabling its use in base-catalyzed reactions. Furthermore, coordination to a metal center could impart Lewis acidic properties to the complex. The interplay between the basic amine and the coordinating pyrazole offers possibilities for cooperative catalysis, but this has not been experimentally verified for this specific compound.

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies, including the determination of turnover frequencies and catalyst deactivation pathways, are crucial for understanding and optimizing catalytic processes. For this compound, such studies are nonexistent due to the lack of reported catalytic applications.

Turnover frequency (TOF) and selectivity are key metrics for evaluating the performance of a catalyst. researchgate.net For a hypothetical catalytic system involving this compound, these parameters would depend on the specific reaction, metal center, and reaction conditions. Research on other pyrazole-based catalysts has shown a wide range of TOFs and selectivities, but these findings cannot be directly extrapolated to the compound without dedicated experimental work.

Catalyst deactivation is a critical aspect of practical catalytic applications. Potential deactivation pathways for a metal complex of this compound could include ligand degradation, metal leaching, or the formation of inactive species. Understanding these pathways would be essential for designing more robust and long-lived catalysts. However, in the absence of any reported catalytic activity, these deactivation mechanisms remain purely hypothetical for this specific compound.

Supramolecular Chemistry and Materials Science Applications

The design of novel materials with tailored properties heavily relies on the principles of supramolecular chemistry, where non-covalent interactions guide the assembly of molecular components. This compound and its derivatives are particularly well-suited for these applications due to their ability to form predictable and stable supramolecular structures.

Self-Assembly of Hydrogen-Bonded Architectures

The pyrazole moiety is a potent hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (N-H) and acceptor (N). This dual functionality is central to the self-assembly of pyrazole-containing molecules into a variety of architectures, including dimers, trimers, tetramers, and infinite chains. rsc.orgresearchgate.net The formation of these assemblies is driven by intermolecular N-H···N hydrogen bonds.

In derivatives of this compound, the benzylamine portion of the molecule introduces additional N-H groups, further enhancing the potential for extensive hydrogen-bonded networks. The interplay between the pyrazole and amine hydrogen bonding, along with potential π-π stacking of the aromatic rings, can lead to the formation of complex, three-dimensional supramolecular organic frameworks. mdpi.com The stereochemistry and relative orientation of the interacting molecules play a crucial role in determining the final architecture, with the potential for homochiral or heterochiral assemblies. mdpi.com

Table 1: Hydrogen Bonding Parameters in Pyrazole-Based Supramolecular Assemblies

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Resulting ArchitectureReference
N-H···N2.82 - 2.97~170Dimers, Trimers, Tetramers, Chains rsc.org
N-H···N2.855 - 2.890157 - 158Honeycomb Frameworks mdpi.com

Polymer Chemistry and Incorporation into Polymeric Matrices

The incorporation of functional moieties like this compound into polymeric structures can impart novel properties to the resulting materials. Pyrazole derivatives have been recognized for their applications in polymer chemistry, contributing to enhanced thermal stability, and specific optical or biological activities. nih.govresearchgate.net The amine group in this compound provides a reactive handle for its incorporation into various polymer backbones, either as a pendant group or as part of the main chain.

For instance, the benzylamine functionality can be utilized in condensation polymerizations to form polyamides or polyimides. ias.ac.in Alternatively, the entire molecule can be used to modify existing polymers through post-polymerization functionalization reactions. The presence of the pyrazole group within the polymer can influence its solubility, mechanical strength, and coordination properties, making these materials potentially useful in areas such as catalysis and separation technologies. ias.ac.in

Potential in Sensing and Optoelectronic Materials (General principles, not specific devices)

Pyrazole-containing compounds and polymers have shown significant promise in the development of sensing and optoelectronic materials. researchgate.net The pyrazole ring, being an electron-rich heterocycle, can participate in the electronic structure of conjugated systems, influencing their photophysical properties. Polymers incorporating pyrazole derivatives have been investigated for their electroluminescent properties and have demonstrated potential as blue fluorophores and in polymer light-emitting diodes. rsc.orgresearchgate.net

The fundamental principle behind their sensing capabilities often lies in the interaction of the pyrazole's nitrogen atoms with analytes. For example, the coordination of metal ions or the formation of hydrogen bonds with anions can lead to detectable changes in the material's absorption or fluorescence spectra. nih.gov Copolymers containing pyrazole moieties have been shown to exhibit high sensitivity towards specific anions, such as acetate. ias.ac.in The incorporation of this compound into polymeric or supramolecular systems could, therefore, lead to materials capable of selectively sensing various chemical species. The photoluminescent properties of such materials are often governed by ligand-centered π-π* electronic transitions. mdpi.com

Table 2: Potential Applications of Pyrazole-Functionalized Materials

Application AreaKey PropertyUnderlying PrincipleReference
Anion SensingHigh SensitivityHydrogen bonding interactions with the pyrazole N-H, leading to changes in fluorescence. ias.ac.in
OptoelectronicsElectroluminescenceParticipation of the pyrazole ring in the conjugated system of the polymer, acting as a chromophore. rsc.orgresearchgate.net
Metal Ion DetectionComplexationCoordination of metal ions to the nitrogen atoms of the pyrazole ring, causing a spectral response. nih.gov

Applications in Nanotechnology and Surface Chemistry

The ability to control the chemistry at interfaces is paramount in nanotechnology. This compound and its derivatives offer versatile platforms for the functionalization of surfaces and the stabilization of nanomaterials, thereby enabling the creation of advanced materials with tailored functionalities.

Surface Functionalization Strategies

The modification of surfaces with well-defined molecular layers is crucial for a wide range of applications, including biocompatible coatings, sensors, and electronics. The amine group in this compound can be used to covalently attach the molecule to various substrates, such as those containing carboxyl or epoxy groups. This allows for the formation of self-assembled monolayers (SAMs) where the pyrazole and benzyl (B1604629) moieties are exposed at the interface, dictating the surface properties.

Such functionalized surfaces can exhibit altered hydrophobicity, chemical reactivity, and biological interactions. For instance, the pyrazole groups on the surface could be used to coordinate metal ions or to direct the assembly of subsequent layers through hydrogen bonding. This bottom-up approach to surface engineering provides a high degree of control over the interfacial properties.

Interaction with Nanoparticles and Nanomaterials

This compound and its derivatives can act as effective ligands for the synthesis and stabilization of nanoparticles. The nitrogen atoms of the pyrazole ring and the amine group can coordinate to the surface of metal nanoparticles, such as gold or silver, preventing their aggregation and controlling their growth. Aminopyrazole-based ligands have been shown to not only induce the formation of gold nanoparticles but also to stabilize them while remaining available for further coordination with heavy metal ions. nih.gov

The interaction between the amine group and the surface of gold nanoparticles is influenced by the amine's basicity and steric hindrance. unimi.it This interaction can be leveraged to create functionalized nanoparticles with specific properties. For example, pyrazole-enriched cationic nanoparticles have been developed for potential applications. nih.gov The benzyl group in this compound can provide additional stability through π-stacking interactions and can be further functionalized to attach other molecules, leading to multifunctional nanoparticle systems. The use of magnetic nanoparticles in the synthesis of pyrazole derivatives has also been explored, highlighting the synergy between these two classes of materials. bohrium.com

**structure Property Relationships and Design Principles**

Systematic Modification of the Benzylamine (B48309) and Pyrazole (B372694) Moieties

Substituents on either the pyrazole or the benzylamine ring can profoundly alter the molecule's electronic landscape, thereby influencing its reactivity and interaction with other chemical species. nih.gov

On the pyrazole moiety , the existing methyl group at the C4 position is an electron-donating group (EDG). Further substitution can modulate the electron density of the ring. Introducing electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would decrease the electron density of the pyrazole ring, making it less susceptible to electrophilic attack but potentially enhancing its ability to participate in certain cycloaddition reactions. nih.gov Conversely, adding more EDGs, like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, would increase the ring's electron density, enhancing its nucleophilicity. nih.gov The position of these substituents is also crucial; electrophilic substitution on a pyrazole ring preferentially occurs at the C4 position when it is unsubstituted. mdpi.com

On the benzylamine moiety , substituents on the phenyl ring directly influence the basicity and nucleophilicity of the primary amine group. EWGs, such as halogens (e.g., -Cl, -F) or a trifluoromethyl group (-CF₃), would withdraw electron density through inductive and/or resonance effects, making the amine less basic. EDGs, such as alkyl or alkoxy groups, would increase the electron density on the nitrogen atom, thereby increasing its basicity. These modifications are critical for applications where the amine's reactivity, such as in amide bond formation or as a ligand for metal coordination, is key.

Below is a table summarizing the predicted effects of hypothetical substituents on the electronic properties of the core scaffold.

Modification SiteSubstituent (Example)TypePredicted Effect on Electronic PropertiesImpact on Reactivity
Pyrazole Ring (C3 or C5 position)Nitro (-NO₂)Electron-Withdrawing (EWG)Decreases electron density of the pyrazole ring.Reduces susceptibility to electrophilic attack; may activate the ring for nucleophilic substitution.
Methoxy (-OCH₃)Electron-Donating (EDG)Increases electron density of the pyrazole ring.Enhances reactivity towards electrophiles. nih.gov
Benzylamine Ring (ortho- or meta- to amine)Chlorine (-Cl)Electron-Withdrawing (EWG)Decreases the basicity (pKa) of the benzylamine nitrogen.Reduces the nucleophilicity of the amine group.
Methyl (-CH₃)Electron-Donating (EDG)Increases the basicity (pKa) of the benzylamine nitrogen.Enhances the nucleophilicity of the amine group.

Increasing the linker length, for instance by creating an ethylene (B1197577) (-CH₂CH₂-) or propylene (B89431) (-CH₂CH₂CH₂-) bridge, would increase the molecule's flexibility. This could be advantageous in applications requiring the pyrazole and benzylamine moieties to adopt specific spatial orientations, such as in the formation of macrocycles or coordination polymers. Studies on other pyrazole derivatives have shown that lengthening an aliphatic chain can lead to higher activity in certain biological contexts, suggesting that linker modification is a powerful tool for optimizing molecular function. nih.gov

Conversely, introducing rigidity into the linker, perhaps by incorporating a double bond (e.g., -CH=CH-) or integrating it into a cyclic system, would restrict conformational freedom. This can be desirable for creating highly ordered materials or for pre-organizing the molecule for specific binding interactions, a key principle in supramolecular chemistry and crystal engineering. rsc.org

Rational Design Strategies for Enhanced Functionality

Modern chemical research increasingly relies on rational design to create molecules with specific, predetermined functions, moving beyond trial-and-error synthesis.

Computational chemistry offers powerful tools for predicting the properties of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine and its analogues before they are synthesized. eurasianjournals.com Techniques like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, orbital energies (HOMO/LUMO), and reactivity of the molecule. eurasianjournals.com Molecular dynamics simulations can explore its conformational space and dynamic behavior. eurasianjournals.com

For targeted applications, such as designing a ligand for a specific metal catalyst or a monomer for a functional polymer, molecular docking and modeling can predict binding affinities and geometries. nih.govrsc.org This computational-first approach accelerates the discovery process by prioritizing the synthesis of candidates with the highest predicted performance, saving significant time and resources. nih.gov The integration of computational and synthetic strategies provides a robust framework for the accelerated discovery of novel functional molecules. nih.gov

The table below outlines key predictive modeling techniques and their potential applications for designing analogues of the target compound.

Modeling TechniquePredicted PropertiesApplication in Rational Design
Density Functional Theory (DFT)Electronic structure, orbital energies, charge distribution, reaction pathways. eurasianjournals.comPredicting reactivity, stability, and spectral properties of new analogues.
Molecular DockingBinding modes and affinity to a target site (e.g., enzyme active site, metal surface). rsc.orgDesigning derivatives with enhanced binding for catalysis, sensing, or biological applications.
Molecular Dynamics (MD)Conformational flexibility, solvent interactions, dynamic behavior over time. eurasianjournals.comUnderstanding how linker modifications affect molecular shape and interactions in a specific environment.
Quantitative Structure-Activity Relationship (QSAR)Correlating structural features with observed activity or properties.Building models to predict the functionality of unsynthesized analogues based on a library of known compounds.

High-throughput screening (HTS) is a methodology that allows for the rapid testing of large numbers of chemical compounds for a specific property. nih.gov In a materials or synthetic context, this involves creating a combinatorial library of analogues of this compound. This can be achieved by systematically varying the substituents on the pyrazole and benzylamine rings using parallel synthesis techniques.

For example, a library could be generated by reacting various substituted pyrazoles with a range of substituted benzyl (B1604629) halides. This library of compounds could then be screened for desired characteristics, such as catalytic activity, fluorescence, or the ability to form stable thin films. HTS has been successfully used to identify novel pyrazole derivatives for specific targets from large compound libraries. nih.gov Recent advances have enabled HTS to be performed on a nanomole scale, minimizing the consumption of precious starting materials while rapidly identifying successful reaction conditions or lead compounds. scienceintheclassroom.org

General Principles of Molecular Engineering for Advanced Materials

The molecular engineering of advanced materials based on the this compound scaffold relies on several key principles:

Modularity : The compound can be viewed as a set of distinct modules (pyrazole, benzylamine, linker) that can be individually tuned. This allows for a systematic approach to optimizing properties.

Supramolecular Interactions : The pyrazole ring, with its adjacent hydrogen bond donor (N-H, in its tautomeric form or if unsubstituted) and acceptor (lone pair on N2) sites, is a versatile building block for creating ordered structures through hydrogen bonding. rsc.org This adaptability is key in crystal engineering and the design of self-assembling materials. rsc.org

Coordination Chemistry : Both the pyrazole and amine nitrogens can act as ligands for metal ions. This allows for the construction of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The properties of these materials (e.g., porosity, catalytic activity, luminescence) can be tuned by changing the metal ion and modifying the organic ligand.

Hierarchical Assembly : By programming specific intermolecular interactions through functionalization, these molecules can be designed to self-assemble into complex, hierarchical structures, from simple dimers to extended networks or polymers, forming the basis for novel functional materials.

By leveraging these principles, the this compound scaffold serves as an exemplary platform for the rational design and synthesis of next-generation materials with precisely controlled properties and functionalities.

Future Outlook for Pyrazole-Benzylamine Hybrid Systems in Fundamental and Applied Research

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and synthetic versatility. tandfonline.comnih.govresearchgate.net As a result, hybrid molecules incorporating this moiety, such as the this compound system, are poised for significant advancements. The future of these pyrazole-benzylamine hybrids in both fundamental and applied research will likely be driven by synergistic developments in medicinal chemistry, computational design, and materials science.

Expansion in Medicinal Chemistry and Drug Discovery

The structural framework of pyrazole-benzylamine offers distinct, modifiable regions—the pyrazole ring, the benzylamine group, and the methylene (B1212753) linker—making it an ideal candidate for systematic optimization in drug discovery. Future research is expected to move beyond initial screenings to the rational design of next-generation therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. connectjournals.commdpi.com Key research trajectories will likely include:

Target-Specific Optimization: Building on the known anticancer and anti-inflammatory potential of many pyrazole derivatives, future work will focus on fine-tuning the pyrazole-benzylamine scaffold to inhibit specific biological targets like kinases (EGFR, VEGFR-2), proteases, or enzymes involved in inflammatory pathways. mdpi.comnih.gov The substitution pattern on both the pyrazole and phenyl rings will be systematically altered to maximize interactions within the target's binding site.

Development of Novel Antimicrobials: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Certain aniline-derived pyrazole compounds have shown potent activity against resistant bacteria such as MRSA. tandfonline.comnih.gov Future efforts will likely involve creating libraries of pyrazole-benzylamine derivatives to identify novel candidates with unique mechanisms of action against bacteria, fungi, and viruses. nih.gov

Exploring New Therapeutic Areas: The versatility of the scaffold allows for its application in a wide range of diseases. nih.gov Future studies may explore the potential of these hybrids in neurodegenerative diseases, metabolic disorders, and rare diseases by screening them against a broader array of biological targets. mdpi.com

The following table outlines potential avenues for medicinal chemistry research on this hybrid system.

Research AreaTarget Moieties for ModificationDesired Outcome / Property EnhancementPotential Therapeutic Applications
Oncology Pyrazole Ring (e.g., addition of trifluoromethyl groups)Increased kinase binding affinity and selectivityKinase Inhibitors (e.g., for breast or lung cancer) mdpi.com
Benzylamine Ring (e.g., halogen or methoxy groups)Improved metabolic stability and cell permeabilityTargeted anticancer agents
Infectious Diseases Amine Functionality (e.g., formation of amides, sulfonamides)Enhanced interaction with bacterial or viral enzymesNovel antibiotics (anti-MRSA), antivirals (anti-HIV, anti-SARS-CoV-2) tandfonline.comnih.govnih.gov
Linker Modification (e.g., altering length or rigidity)Optimized spatial orientation for target bindingBroad-spectrum antimicrobial agents
Inflammatory Disorders N-1 Position of PyrazoleModulation of enzyme inhibition (e.g., COX-2)Next-generation anti-inflammatory drugs

The Central Role of Computational Chemistry and Artificial Intelligence

The pace of discovery for new pyrazole-benzylamine applications will be significantly accelerated by the integration of computational chemistry and artificial intelligence (AI). eurasianjournals.com These in silico tools enable researchers to design, screen, and prioritize novel compounds with a higher probability of success, thereby reducing the time and cost associated with laboratory synthesis and testing. researchgate.netnih.gov

Future applications in this area include:

De Novo Drug Design: AI-driven platforms can generate entirely new molecular structures based on desired properties, using the pyrazole-benzylamine scaffold as a starting point to create optimized drug candidates. researchgate.netacm.org

Predictive Modeling: Machine learning algorithms will be trained on existing data to predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual pyrazole-benzylamine libraries. researchgate.netnih.gov

Molecular Dynamics Simulations: These simulations will provide a deeper understanding of how these hybrid molecules bind to their biological targets over time, revealing key interactions that can be exploited to improve drug efficacy. eurasianjournals.com

The table below summarizes the anticipated contributions of computational approaches.

Computational TechniqueApplication to Pyrazole-Benzylamine SystemsObjective
Molecular Docking Simulating the binding of virtual derivatives to target proteins (e.g., kinases, viral proteases). researchgate.netPredict binding affinity and orientation; identify key structural interactions.
QSAR (Quantitative Structure-Activity Relationship) Developing mathematical models that correlate structural features with biological activity. researchgate.netGuide the design of more potent analogues by identifying critical functional groups.
DFT (Density Functional Theory) Calculations Analyzing the electronic structure and reactivity of novel hybrid molecules. researchgate.netUnderstand molecular stability and reaction mechanisms for synthetic planning.
AI / Machine Learning Screening vast virtual libraries; predicting ADMET properties and potential off-target effects. nih.govoxfordglobal.comAccelerate hit identification; reduce late-stage failures by prioritizing drug-like candidates.

Emerging Frontiers in Materials Science and Catalysis

While medicinal applications are a primary focus, the fundamental structure of pyrazole-benzylamine hybrids presents opportunities in other scientific domains. The nitrogen atoms of the pyrazole ring and the benzylamine group are excellent coordinating sites for metal ions. bohrium.com This opens up future research avenues in:

Coordination Chemistry: Designing novel ligands for the creation of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, or chemical sensing.

Catalysis: Developing new metal complexes based on these ligands to catalyze a variety of organic reactions. The ability to tune the electronic properties of the ligand by modifying the pyrazole and benzyl rings could allow for the creation of highly selective and efficient catalysts. bohrium.com

Q & A

What are the optimized synthetic routes for {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine, and how can regioselectivity challenges be addressed?

Answer:
The synthesis of pyrazole-amine derivatives typically involves multi-step protocols, including cyclization, formylation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via cyclization of monomethylhydrazine with ethyl acetoacetate, followed by oxidation and acylation . Regioselectivity issues in pyrazole functionalization are often mitigated by steric or electronic directing groups. Copper-catalyzed coupling reactions (e.g., Ullmann-type) have been employed to improve yield and selectivity in benzylamine derivatives . Solvent choice (e.g., DMSO for polar aprotic conditions) and temperature control (35–120°C) are critical for minimizing side products .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Key for confirming the benzylamine backbone and pyrazole substituents. The methyl group at the pyrazole 4-position typically appears as a singlet at δ ~2.3 ppm, while the benzylamine protons resonate as a multiplet near δ ~4.5 ppm .
  • X-ray crystallography : SHELXL (via SHELX suite) is widely used for refining crystal structures. High-resolution data (≤1.0 Å) are recommended to resolve potential disorder in the benzyl/pyrazole moieties .
  • HRMS (ESI) : Provides molecular weight confirmation (e.g., m/z 215 [M+H]+ observed for related pyrazole-amine analogs) .

How can researchers design experiments to evaluate the antimicrobial activity of this compound?

Answer:

  • In vitro assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Pyrazole-amine derivatives with halogen or methoxy substituents show enhanced activity due to increased membrane permeability .
  • Control compounds : Compare with known agents like ciprofloxacin. Include cytotoxicity assays (e.g., MTT on mammalian cells) to rule out non-specific toxicity .
  • Structure-Activity Relationship (SAR) : Modify the benzyl or pyrazole substituents (e.g., fluorine or methyl groups) to assess impact on potency .

What computational tools are suitable for modeling the σ1 receptor binding affinity of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with the σ1 receptor’s hydrophobic pocket. The benzylamine moiety may engage in π-π stacking with Phe residues, while the pyrazole nitrogen could form hydrogen bonds .
  • MD simulations (GROMACS) : Assess binding stability over 50–100 ns trajectories. Pay attention to ligand-induced conformational changes in the receptor’s transmembrane domain .

How can crystallographic data contradictions (e.g., disorder in the pyrazole ring) be resolved during refinement?

Answer:

  • SHELXL refinement : Apply restraints (e.g., DFIX, FLAT) to maintain reasonable geometry for disordered regions. Use PART instructions to model alternate conformers .
  • Twinned data : If twinning is suspected (common in benzylamine derivatives), test for twin laws (e.g., BASF parameter in SHELXL) and apply detwinning protocols .

What strategies improve yield in large-scale synthesis of this compound?

Answer:

  • Catalytic optimization : Replace stoichiometric reagents with catalytic systems (e.g., CuBr for coupling reactions) to reduce waste .
  • Flow chemistry : Continuous flow systems enhance reproducibility in multi-step syntheses, particularly for heat-sensitive intermediates .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., 0–100% EtOAc/hexane) to isolate high-purity product .

How does the compound’s stability under varying pH and temperature conditions affect formulation for in vivo studies?

Answer:

  • pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C). Pyrazole-amine derivatives are prone to hydrolysis in acidic conditions; buffered formulations (pH 7.4) are recommended .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures. Storage at −20°C under inert atmosphere (N2) prevents oxidative degradation .

What are the key challenges in establishing a robust SAR for this compound class?

Answer:

  • Synthetic variability : Minor substituent changes (e.g., methoxy vs. methyl groups) can drastically alter bioactivity, requiring parallel synthesis libraries .
  • Off-target effects : Use selectivity profiling (e.g., kinase panels) to identify unintended interactions. Computational filters (e.g., PAINS) help eliminate promiscuous analogs .

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{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.